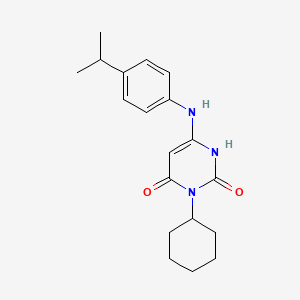

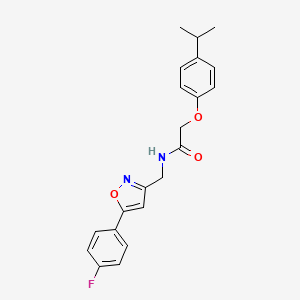

3-cyclohexyl-6-((4-isopropylphenyl)amino)pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Conformation and Reactivity Analysis

The molecular structure and reactivity of pyrimidine derivatives have been extensively studied due to their potential as bioactive agents. In particular, the vibrational spectra of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione were recorded and analyzed using FT-IR and FT-Raman spectroscopy, with vibrational wavenumbers computed using DFT quantum chemical calculations. The geometrical parameters were confirmed by XRD results, and the molecule's reactivity was explored through NBO analysis, frontier molecular orbital analysis, and hyperpolarizability studies. The molecular electrostatic potential results identified potential electrophilic attack sites, and the local reactivity properties were further elucidated by calculating Fukui functions. Non-covalent interactions within the molecule were visualized, and degradation properties were investigated through bond dissociation energies and radial distribution functions. Molecular docking studies suggested that the ligand binds at the active site of the substrate through weak non-covalent interactions .

Synthesis Analysis

The synthesis of novel pyrimidine derivatives has been reported through multicomponent reactions. For instance, a series of 6-aryl-5-(1-cyclohexen-1-yl)pyrrolo[2,3-d]pyrimidines were obtained from the reaction between 6-aminopyrimidines, dimedone, and arylglyoxal, with the unexpected cyclization process confirmed by NMR and X-ray diffraction measurements . Another synthesis involved a four-component reaction yielding 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione, with a proposed mechanism involving a Pd-catalyzed carbonylation and subsequent cyclization .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been characterized by various techniques. For example, the asymmetric unit of a tetrahydropyrimidine-2,4-dione compound was described, with nearly planar pyrimidine rings and a perpendicular orientation of the benzene ring to the pyrimidine ring. Hydrogen bonding was observed to play a role in the molecular structure, forming inversion dimers and linking with ethanol molecules . Similarly, the structure of 6-amino-5,5-diisopropyl-5H-pyrimidine-2,4-dione hemihydrate was elucidated, showing hydrogen-bonded chains cross-linked by additional hydrogen bonds .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives has led to the formation of various novel compounds. For instance, 3-aminopyrazolo[4,3-c]pyridine-4,6-dione reacted with aldehydes, aryldiazonium chlorides, chalcones, and enaminones to afford regioselectively novel pyrazolo[4,3-c]pyridine derivatives, naphthyridines, and pyrazolo[1,5-a]pyrimidines. The mechanistic aspects of these reactions were discussed based on elemental analysis and spectral data .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structure and reactivity. The vibrational spectral analysis provides insights into the molecular conformation, while the molecular docking studies and reactivity analyses reveal the potential biological activity and interaction with substrates. The synthesis of these compounds through multicomponent reactions demonstrates their chemical versatility and potential for generating diverse structures with varying properties .

Aplicaciones Científicas De Investigación

Novel Synthesis Techniques

Research has developed efficient synthetic routes for producing pyrimidine dione derivatives and related compounds. For instance, one study describes the one-step synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine, highlighting a method that could be applied to similar compounds for creating a variety of pyrimidine derivatives with potential biological activities (Klappa, Rich, & McNeill, 2002).

Chemical Transformations and Applications

Another area of research focuses on the chemical transformations of pyrimidine diones, leading to the creation of diverse heterocyclic compounds. For example, the facile construction of substituted pyrimido[4,5-d]pyrimidones through the transformation of enaminouracil showcases the chemical's flexibility and its utility in synthesizing complex molecules that could have pharmaceutical applications (Hamama, Ismail, Al-Saman, & Zoorob, 2012).

Advanced Material Synthesis

Research into pyrimidine diones extends into materials science, where these compounds serve as precursors for the synthesis of novel materials. The synthesis and unusual photochemistry of highly reactive pyrimidinediones, which form unique bicyclic products upon photolysis, illustrate the compound's potential in developing new materials with special properties, such as photochemical reactivity, which could be harnessed in optical applications (Shorunov et al., 2018).

Biological Applications

Moreover, pyrimidine diones and their derivatives are explored for their biological and pharmacological potential. Studies on the antimicrobial activities of new Schiff bases of pyrido[1,2-a]pyrimidine derivatives with certain amino acids suggest these compounds could serve as promising candidates for developing antibacterial and antifungal agents, demonstrating the chemical's applicability in drug discovery and medicinal chemistry (Alwan, Al Kaabi, & Hashim, 2014).

Propiedades

IUPAC Name |

3-cyclohexyl-6-(4-propan-2-ylanilino)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c1-13(2)14-8-10-15(11-9-14)20-17-12-18(23)22(19(24)21-17)16-6-4-3-5-7-16/h8-13,16,20H,3-7H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZISXGCSNPXMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=CC(=O)N(C(=O)N2)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclohexyl-6-((4-isopropylphenyl)amino)pyrimidine-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[5-(4-Methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzoic acid](/img/structure/B2538258.png)

![7-(4-Cyclohexylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2538259.png)

![N-(4-chloro-2-fluorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2538262.png)

![1-(Azepan-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone](/img/structure/B2538266.png)

![3-{(E)-1-[4-(trifluoromethoxy)anilino]ethylidene}dihydro-2(3H)-furanone](/img/structure/B2538276.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2538278.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2538280.png)